2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid
Description
2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring a urea-like linkage, where the 3-chloroanilino group is connected via a carbonylamino (–NH–CO–) substituent at the 2-position of the aromatic ring. This compound likely exhibits biological relevance due to its carboxylic acid and halogenated aromatic moieties, which are common in anti-inflammatory, enzymatic inhibitory, and coordination chemistry applications .
Structure
3D Structure
Properties
CAS No. |
82594-83-0 |
|---|---|
Molecular Formula |
C14H11ClN2O3 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-4-3-5-10(8-9)16-14(20)17-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) |
InChI Key |
LCZQWCSGKIRNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=CC=C2)Cl |
solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method employs phthalic anhydride and 3-chloroaniline under microwave irradiation to directly form the target compound. The reaction proceeds via a one-pot condensation mechanism, leveraging rapid thermal activation to enhance kinetics.
Key Parameters
Mechanistic Insights
Phthalic anhydride reacts with 3-chloroaniline to generate an intermediate acyl chloride in situ, which subsequently undergoes nucleophilic attack by the amine group. Microwave irradiation accelerates the reaction by promoting uniform heating and reducing side reactions such as hydrolysis.
Copper-Catalyzed Coupling of 2-Chlorobenzoic Acid and 3-Chloroaniline
Reaction Overview
A copper-based catalytic system facilitates the Ullmann-type coupling between 2-chlorobenzoic acid and 3-chloroaniline . This method emphasizes atom economy and avoids pre-functionalized substrates.
Key Parameters
Advantages and Limitations
While highly efficient, this method requires elevated temperatures and prolonged reaction times. The dual copper system (Cu/Cu₂O) enhances catalytic activity by stabilizing reactive intermediates, though residual metal contamination may necessitate post-synthesis purification.
Phosphonium-Mediated Amidation
Reaction Overview
This approach utilizes N-chlorophthalimide (NCP) and triphenylphosphine (PPh₃) to activate the carboxylic acid group of 2-aminobenzoic acid, enabling amide bond formation with 3-chloroaniline.
Key Parameters
Mechanistic Pathway
-
NCP reacts with PPh₃ to generate a chloro-phosphonium intermediate.
-
The intermediate activates the carboxylic acid, forming an acyloxy-phosphonium species.
-
3-Chloroaniline attacks the activated carbonyl, yielding the final product.
Acid Chloride Intermediation
Reaction Overview
Classical two-step synthesis involves converting 2-aminobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) , followed by amidation with 3-chloroaniline .
Key Parameters
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
Enzyme Inhibition
One of the most significant applications of 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is its potential as an enzyme inhibitor. Research has indicated that this compound can inhibit specific enzymes, which may disrupt critical biochemical pathways. This inhibition suggests possible therapeutic applications, particularly in treating diseases where enzyme dysregulation is a factor.
- Case Study : In vitro studies have demonstrated that the compound exhibits notable inhibitory effects on cholinesterases, which are crucial targets in neurodegenerative diseases like Alzheimer's. The compound's inhibitory activity was compared to standard drugs, showing promising results in reducing enzyme activity .
Drug Development
Due to its structural characteristics, this compound serves as a precursor in drug development processes. Its ability to modify biological pathways makes it a candidate for creating new pharmaceuticals.
- Case Study : A study highlighted the synthesis of novel analogs derived from this compound, which displayed enhanced biological activities against various cancer cell lines. These analogs were evaluated for their cytotoxicity and selectivity against cancer cells, revealing IC₅₀ values significantly lower than those of existing treatments .
Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations.
- Synthesis Pathway : The synthesis typically involves the reaction of 3-chloroaniline with benzoic acid derivatives under controlled conditions to yield high-purity products. This method is essential for generating compounds with desired pharmacological properties .
Research indicates that this compound may possess anti-inflammatory properties similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Functional Group Isomers
(a) Clofenamic Acid (2-(3-Chloroanilino)benzoic Acid)
- Structure: Lacks the carbonylamino group; the 3-chloroanilino group is directly bonded to the benzoic acid at the 2-position.
- Properties: Molecular weight = 247.68 g/mol (C₁₃H₁₀ClNO₂); forms acid–acid dimers in crystal structures due to hydrogen bonding .
- Biological Role : Used as an anti-inflammatory agent, leveraging the carboxylic acid group for target interaction .
(b) 4-(3-Chloroanilino)benzoic Acid
Halogen-Substituted Derivatives
(a) (Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic Acid
- Structure: Fluoro substituent instead of chloro; conjugated propenoic acid chain.
- Crystal Packing : Intramolecular O–H⋯O hydrogen bonds stabilize planar COC=CCOOH moieties. Intermolecular N–H⋯O bonds propagate chains along [011] .
- Relevance : Demonstrates how halogen electronegativity (F vs. Cl) influences hydrogen-bonding networks and bioactivity .
(b) 3-(3,5-Dichloroanilinocarbonyl)propionic Acid
- Structure: Propionic acid backbone with 3,5-dichloroanilino group.
- Applications: Used in metal coordination studies; the dichloro substitution enhances lipophilicity and metal-binding affinity compared to mono-chloro analogs .
Carboxylic Acids with Urea/Carbonylamino Linkages
(a) Naptalam (2-((1-Naphthalenylamino)carbonyl)benzoic Acid)
- Structure: Naphthalenylamino group linked via carbonyl to benzoic acid.
- Use : Herbicidal activity attributed to the bulky aromatic substituent and carboxylic acid functionality .
(b) 5-Chloro-2-[[2-[3-(Furan-3-yl)anilino]-2-oxoacetyl]amino]benzoic Acid
- Structure : Complex substituent with furan and oxoacetyl groups.
- Biological Potential: Synergistic effects from halogen (Cl) and heterocyclic (furan) moieties enhance drug-receptor interactions .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Table 2: Hydrogen-Bonding Patterns in Crystal Structures
Biological Activity
2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This compound is characterized by a benzoic acid moiety linked through a carbonyl-amino bond to a 3-chloroanilino group. Its molecular formula is , with a molecular weight of approximately 290.70 g/mol. The compound has been studied for its enzyme inhibition capabilities, which may lead to various therapeutic applications.
Chemical Structure
The structural representation of this compound highlights its functional groups that contribute to its biological activity. The presence of the chloro group and the carbonyl-amino linkage are crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities , particularly in enzyme inhibition. It has been investigated for its potential to inhibit specific enzymes, disrupting critical biochemical pathways, which suggests possible therapeutic applications in various diseases.
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and inflammation. For instance, studies have demonstrated that derivatives of benzoic acid can enhance proteasome and lysosomal activity, suggesting that similar compounds may modulate these pathways effectively .
Case Studies and Research Findings
- Enzyme Activity Modulation : In vitro studies have shown that certain benzoic acid derivatives can activate proteasomal and cathepsin activities. For example, compounds similar to this compound have been evaluated for their ability to enhance the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), crucial for cellular homeostasis .
- Cytotoxicity Assessment : Research involving various cell lines has assessed the cytotoxic effects of related compounds. One study found that certain derivatives exhibited low cytotoxicity while enhancing proteasomal activity, making them potential candidates for further development as therapeutic agents .
- Antimicrobial Activity : Some derivatives of benzoic acid have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar activities, warranting further investigation into its potential as an antimicrobial agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-(3-Amino-4-chlorobenzoyl)benzoic acid | Contains an amino group instead of carbonyl-amino linkage | Potential anti-inflammatory activity | |
| 2-(3-Chlorophenyl)amino benzoic acid | Lacks carbonyl group; simpler structure | Varies in reactivity patterns | |
| 4-(3-Chlorophenyl)-2-amino benzoic acid | Similar aromatic structure; positional changes affect activity | Different biological effects observed |
This table illustrates how variations in functional groups and positions can significantly impact the chemical behavior and biological activity of these compounds.
Q & A
Advanced Research Question
- X-ray Crystallography : Resolves O–H⋯O and N–H⋯O interactions (e.g., dimeric O2–H1O2⋯O1 bonds with d(O⋯O) = 2.65 Å) .
- DFT Calculations : B3LYP/6-31G* optimization predicts HOMO localization on the chloroanilino ring, influencing reactivity .
- Solid-State NMR : ¹³C CP/MAS detects hydrogen-bond-induced shifts (e.g., carboxylic C=O at 170 ppm downfield) .
Advanced Research Question
- Fukui Indices : Identify electrophilic sites (e.g., carbonyl carbon, f⁺ = 0.12) for nucleophilic attack .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to optimize reaction media .
- Retrosynthetic AI : Tools like Pistachio propose routes via amide coupling or Ullmann-type arylations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
